

Fadraciclib's Impact on MYC and MCL1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

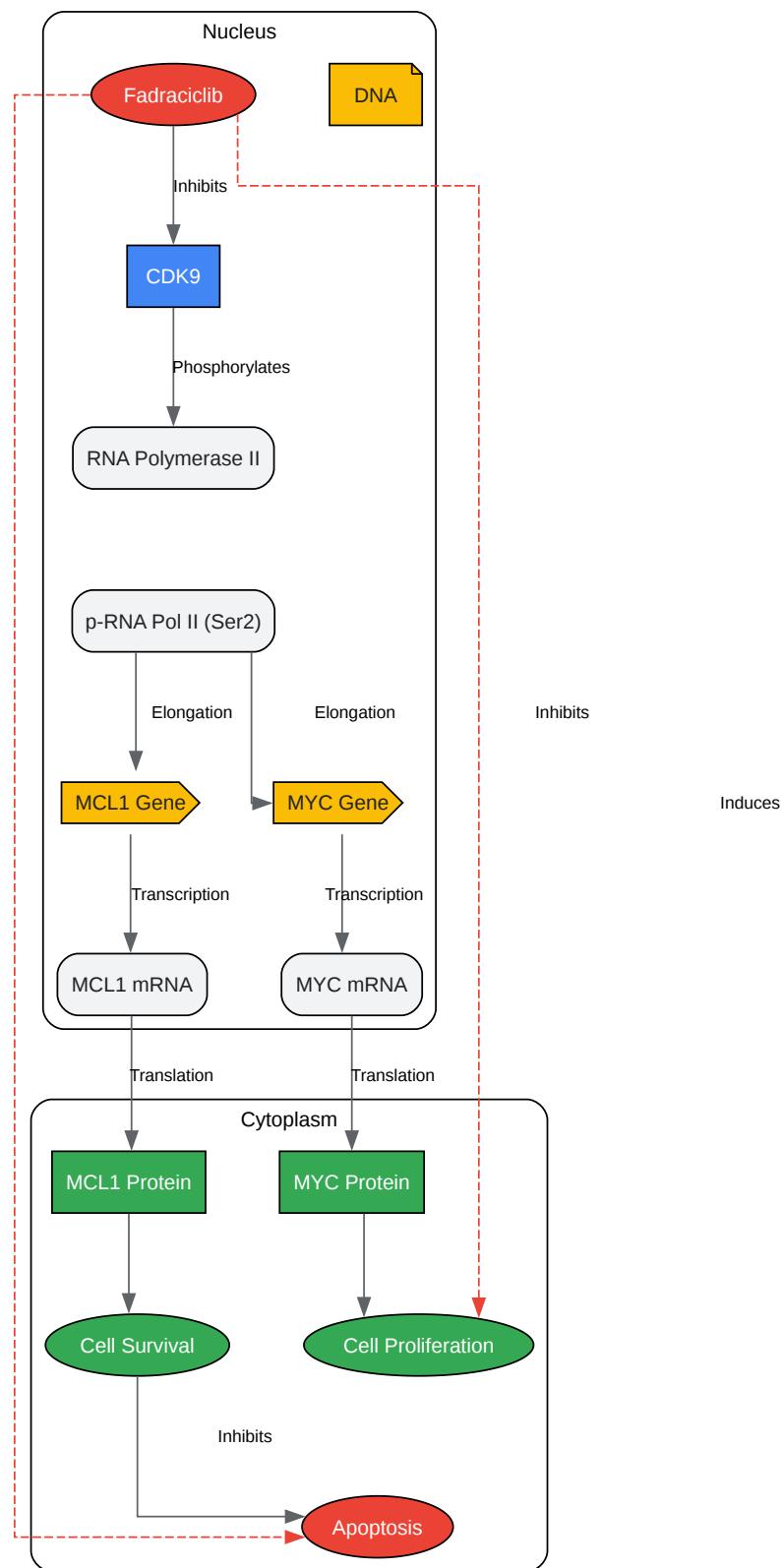
Compound of Interest

Compound Name: **Fadraciclib**
Cat. No.: **B1671856**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Fadraciclib** (formerly CYC065), a selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), and its pronounced effects on the expression of the critical oncoprotein MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). **Fadraciclib**'s mechanism of action positions it as a promising therapeutic agent in cancers dependent on these key survival and proliferation pathways.


Core Mechanism of Action: Transcriptional Regulation

Fadraciclib exerts its primary influence on MYC and MCL1 through the potent inhibition of CDK9.^{[1][2][3]} CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II).^{[4][5]} This phosphorylation event is essential for the transition from transcription initiation to productive elongation.

By inhibiting CDK9, **Fadraciclib** prevents the phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation.^{[1][2][4]} This has a particularly significant impact on genes with short-lived messenger RNA (mRNA) and protein products, such as MYC and MCL1.^{[1][2]} The rapid turnover of these transcripts makes their expression levels highly sensitive to disruptions in transcriptional processes. Consequently, **Fadraciclib** treatment leads to a rapid and sustained

decrease in both MYC and MCL1 protein levels, ultimately inducing apoptosis in cancer cells that are dependent on these proteins for survival.[1][2][6]

The dual inhibition of CDK2 by **Fadraciclib** also contributes to its anti-cancer activity. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[1] Furthermore, CDK2 has been shown to phosphorylate and stabilize MCL1, suggesting that **Fadraciclib**'s inhibition of CDK2 can further promote the downregulation of MCL1.[1]

[Click to download full resolution via product page](#)

Fadraciclib's mechanism of action on MYC and MCL1.

Quantitative Data on Fadraciclib's Effects

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the potent effects of **Fadraciclib** on CDK inhibition and the subsequent reduction of MYC and MCL1.

Table 1: In Vitro CDK Inhibitory Activity of Fadraciclib

Target	IC50 (nM)
CDK2	5
CDK9	26

Source: Data extracted from a phase 1/2 clinical trial publication.[7]

Table 2: Preclinical Effects of Fadraciclib on Protein Expression in Cancer Cell Lines

Cell Line	Cancer Type	Treatment	Time (hours)	Effect on MCL1	Effect on MYC
Colo205	Colon Cancer	Fadraciclib	3	Rapid Loss	-
Various	Breast Cancer	Fadraciclib	4-8	Clear Reduction	Clear Reduction
Kasumi-1	AML	0.5-1.0 μ M Fadraciclib	1	Strong Suppression	-
MOLM-13	AML	1 μ M Fadraciclib	4	-	-
MV4-11	AML	1 μ M Fadraciclib	4	-	-
OCI-AML3	AML	1 μ M Fadraciclib	4	-	-

Source: Data compiled from preclinical studies.[1][2][8]

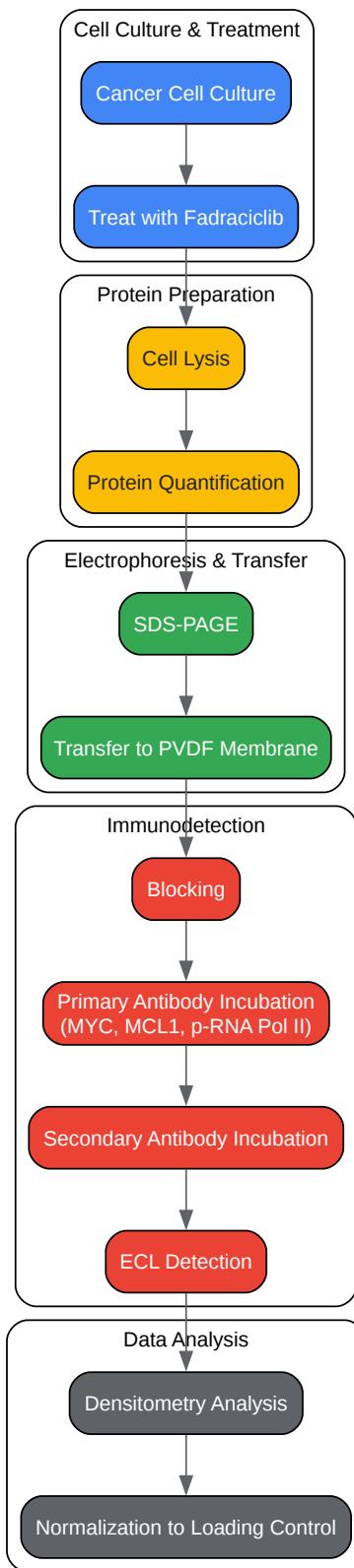
Table 3: Clinical Pharmacodynamic Effects of Fadraciclib

Patient Samples	Analysis	Result
Advanced Solid Tumors/Lymphoma	mRNA sequencing	Suppression of MYC and MCL1 gene expression

Source: Preliminary data from a phase 1/2 clinical trial.[\[7\]](#)

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of **Fadraciclib**'s impact on MYC and MCL1 expression.


Western Blotting for Protein Expression Analysis

Objective: To determine the levels of MYC, MCL1, and other relevant proteins in cancer cells following treatment with **Fadraciclib**.

- Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with **Fadraciclib** at various concentrations and for different time points. A vehicle control (e.g., DMSO) is run in parallel.
- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for MYC, MCL1,

phosphorylated RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.

- **Detection:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry Analysis:** The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.

[Click to download full resolution via product page](#)

Workflow for Western Blotting analysis.

Cell Viability and Apoptosis Assays

Objective: To assess the impact of **Fadraciclib** on cancer cell viability and the induction of apoptosis.

- Resazurin Reduction Assay (Viability):
 - Cells are seeded in 96-well plates and treated with a range of **Fadraciclib** concentrations.
 - After the desired incubation period (e.g., 72 hours), resazurin solution is added to each well.
 - The plates are incubated for a further 2-4 hours.
 - The fluorescence of the reduced product, resorufin, is measured using a plate reader. The signal is proportional to the number of viable cells.
- Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
 - Cells are treated with **Fadraciclib** as described above.
 - Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
 - FITC-conjugated Annexin V and PI are added to the cell suspension.
 - After incubation in the dark, the cells are analyzed by flow cytometry.
 - Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Conclusion

Fadraciclib has demonstrated a clear and potent mechanism of action involving the dual inhibition of CDK2 and CDK9, leading to the significant downregulation of MYC and MCL1 expression. This activity translates to the induction of apoptosis in various cancer models, particularly those reliant on these oncogenic and pro-survival pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research.

and development of **Fadraciclib** as a targeted cancer therapeutic. The ongoing clinical trials will be crucial in further elucidating its efficacy and safety profile in patients.[9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer [ouci.dntb.gov.ua]
- 6. Researchers reveal discovery of new cancer drug fadraciclib - ecancer [ecancer.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyclacel.com [cyclacel.com]
- 10. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]
- 11. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Fadraciclib's Impact on MYC and MCL1 Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671856#fadraciclib-s-impact-on-myc-and-mcl1-expression>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com